molecular formula C8H9NO3 B063469 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-23-5

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one

Cat. No. B063469
M. Wt: 167.16 g/mol
InChI Key: SMMGJOQUBPLGLP-WNJXEPBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as salvinorin A, is a naturally occurring psychoactive compound found in the leaves of Salvia divinorum, a plant native to Mexico. Salvinorin A is a potent kappa-opioid receptor agonist, which means it can activate the kappa-opioid receptor in the brain and produce hallucinogenic effects. In recent years, salvinorin A has gained attention from the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism Of Action

Salvinorin A produces its effects by binding to and activating the kappa-opioid receptor in the brain. This receptor is involved in regulating pain perception, mood, and addiction. When (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A binds to the kappa-opioid receptor, it produces a cascade of biochemical and physiological effects that can result in hallucinations, altered perception, and changes in mood.

Biochemical And Physiological Effects

Salvinorin A produces a range of biochemical and physiological effects in the body. When it binds to the kappa-opioid receptor, it can activate a number of signaling pathways that can affect neurotransmitter release, ion channel activity, and gene expression. These effects can result in changes to perception, mood, and behavior.

Advantages And Limitations For Lab Experiments

Salvinorin A has several advantages for use in lab experiments. It is a potent and specific kappa-opioid receptor agonist, which means it can be used to study the effects of kappa-opioid receptor activation in a controlled setting. Additionally, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is a naturally occurring compound, which means it can be extracted from Salvia divinorum and does not require complex chemical synthesis.
However, there are also limitations to using (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A in lab experiments. It is a highly potent compound that produces strong hallucinogenic effects, which can make it difficult to study in human subjects. Additionally, its legal status in many countries can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A. One area of interest is its potential as a treatment for addiction and depression. Studies have shown promising results in animal models, but more research is needed to determine its safety and efficacy in humans.
Another area of interest is its potential as a tool for studying the kappa-opioid receptor and its role in regulating pain, mood, and addiction. Salvinorin A can be used to study the effects of kappa-opioid receptor activation in a controlled setting, which can provide valuable insights into the underlying mechanisms of these conditions.
Overall, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is a complex and fascinating compound with a range of potential therapeutic applications. While there are still many unanswered questions about its effects and mechanisms of action, continued research on this compound could lead to new treatments for a variety of conditions.

Synthesis Methods

Salvinorin A is a complex molecule that cannot be synthesized easily using traditional chemical methods. The most common method for synthesizing (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is through a semi-synthetic process, where the compound is extracted from Salvia divinorum and then chemically modified to produce (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A. This process involves several steps, including extraction, purification, and chemical modification, and requires specialized equipment and expertise.

Scientific Research Applications

Salvinorin A has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as a treatment for addiction and depression. Studies have shown that (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A can activate the kappa-opioid receptor in the brain, which can produce anti-addictive and antidepressant effects. Additionally, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A has been studied for its potential as a treatment for chronic pain, as it can activate the kappa-opioid receptor without producing the same addictive effects as traditional opioids.

properties

CAS RN

189098-23-5

Product Name

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one

InChI

InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1

InChI Key

SMMGJOQUBPLGLP-WNJXEPBRSA-N

Isomeric SMILES

CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3

SMILES

CC(=O)N1C2CC(C1=O)C3C2O3

Canonical SMILES

CC(=O)N1C2CC(C1=O)C3C2O3

synonyms

3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, (1alpha,2beta,4beta,5alpha)- (9CI)

Origin of Product

United States

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